molecular formula C30H44O5 B591058 Cangoronin CAS No. 138884-84-1

Cangoronin

Cat. No.: B591058
CAS No.: 138884-84-1
M. Wt: 484.677
InChI Key: CDOKUYLTAYCBST-XBBQATOGSA-N
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Description

Cangoronin is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₄O₅. It was originally isolated from the bark of the plant Tripterygium wilfordii . This compound is known for its complex structure and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cangoronin can be synthesized through a series of oxidation reactions starting from friedelin, a naturally occurring triterpenoid. The biosynthesis involves the action of cytochrome P450 enzymes, which catalyze the oxidation of friedelin at specific carbon positions .

Industrial Production Methods

Industrial production of cangoronine is not well-documented, but it is likely to involve similar biosynthetic pathways as those used in laboratory synthesis. The use of biotechnological methods, such as microbial fermentation, could be explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cangoronin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in cangoronine.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl and carbonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of cangoronine, which can have different biological activities.

Scientific Research Applications

Mechanism of Action

Cangoronin exerts its effects through various molecular targets and pathways. It is known to interact with specific enzymes and receptors in biological systems, leading to its observed biological activities. The exact mechanism of action involves the modulation of signaling pathways and the inhibition of certain enzymes .

Comparison with Similar Compounds

Cangoronin is similar to other pentacyclic triterpenoids, such as friedelin and pristimerin. it is unique due to its specific functional groups and the positions of these groups on the triterpenoid skeleton . This uniqueness contributes to its distinct biological activities.

List of Similar Compounds

  • Friedelin
  • Pristimerin
  • Celastrol

This compound stands out due to its specific oxidation pattern and the presence of unique functional groups, which differentiate it from other similar compounds.

Properties

CAS No.

138884-84-1

Molecular Formula

C30H44O5

Molecular Weight

484.677

IUPAC Name

(2R,4aS,6aR,6aR,6bS,8aR,12aS,14aS,14bR)-8a-formyl-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-3,4,5,6,6b,7,8,12,12a,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H44O5/c1-18-23(33)19(32)15-21-27(4)12-14-29(6)22-16-26(3,24(34)35)10-9-25(22,2)11-13-28(29,5)20(27)7-8-30(18,21)17-31/h17,20-22,33H,7-16H2,1-6H3,(H,34,35)/t20-,21-,22+,25+,26+,27+,28+,29-,30-/m0/s1

InChI Key

CDOKUYLTAYCBST-XBBQATOGSA-N

SMILES

CC1=C(C(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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